REACTION_SMILES
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[CH3:17][CH2:18][OH:19].[CH:1]([CH3:2])([CH3:3])[O:4][c:5]1[cH:6][c:7]([C:8]#[N:9])[cH:10][cH:11][n:12]1.[ClH:15].[Na+:14].[OH-:13].[OH2:16]>>[CH:1]([CH3:2])([CH3:3])[O:4][c:5]1[cH:6][c:7]([C:8](=[O:13])[OH:16])[cH:10][cH:11][n:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Oc1cc(C#N)ccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)Oc1cc(C(=O)O)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |